Cholesteryl hemisuccinate

Liposomal Drug Delivery Membrane Biophysics Differential Scanning Calorimetry

Standard cholesterol fails to provide pH-sensitive polymorphism or electrostatic stabilization in liposomal and protein crystallography systems. Cholesteryl hemisuccinate (CHEMS) solves this with a terminal carboxyl group for dual hydrogen bonding and ionic interactions. - **Key applications**: pH-sensitive liposomes, membrane protein stabilization, AChE inhibition (IC50=0.79 µM), cathepsin B-prodrug conjugates. - **Performance advantage**: Superior to cholesterol in DPPC liposomes containing hemolytic saponins. - **Supply**: Research quantities available, immediate shipment.

Molecular Formula C31H50O4
Molecular Weight 486.737
CAS No. 1510-20-9; 1510-21-0
Cat. No. B2684723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl hemisuccinate
CAS1510-20-9; 1510-21-0
Molecular FormulaC31H50O4
Molecular Weight486.737
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C
InChIInChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)
InChIKeyWLNARFZDISHUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cholesteryl Hemisuccinate: Specifications & Identity


Cholesteryl hemisuccinate (CHEMS, C31H50O4, MW 486.73) is an acidic cholesterol ester formed by the condensation of cholesterol's 3β-hydroxyl group with succinic acid [1]. It is a synthetic, non-natural cholesterol-mimicking detergent widely used in protein crystallography, biochemical studies, and pharmacology . Its defining characteristic is pH-sensitive polymorphism: it self-assembles into bilayers in alkaline and neutral aqueous media, whereas unmodified cholesterol forms monohydrate crystals in aqueous environments .

Workflow pH-sensitive bilayer assembly
Selection Acidic cholesterol ester for membrane mimicry
Use Context Protein crystallography & biochemical research

Cholesteryl Hemisuccinate: Key Differentiators vs. Cholesterol


Substituting cholesteryl hemisuccinate with free cholesterol or other cholesterol analogs in lipid-based systems is not scientifically valid due to fundamental differences in molecular interactions and self-assembly behavior. CHEMS introduces a terminal carboxyl group that enables electrostatic interactions and hydrogen bonding with lipid headgroups—a dual stabilization mechanism that cholesterol, possessing only a hydroxyl group, cannot replicate [1]. This leads to quantifiable differences in membrane stability, phase behavior, and functional performance in applications such as liposomal drug delivery and membrane protein stabilization. Conversely, in specific contexts such as lipid nanodiscs, CHEMS exhibits weaker lipid ordering than cholesterol and undergoes undesirable redistribution toward scaffold proteins, underscoring that its suitability is application-dependent and cannot be assumed [2].

Dual-interaction mechanism
Cholesterol cannot replicate electrostatic stabilization from the terminal carboxyl group — bilayer behaviour may shift significantly.
Nanodisc context mismatch
CHEMS shows weaker lipid ordering than cholesterol and can redistribute toward scaffold proteins; suitability is application-dependent.
pH-dependent self-assembly
pH-triggered polymorphism differs from cholesterol; direct replacement may alter formulation behavior in neutral-to-acidic transitions.

Cholesteryl Hemisuccinate: Comparative Performance Evidence


Membrane Stabilization in DPPC Liposomes vs. Cholesterol

In dipalmitoylphosphatidylcholine (DPPC) liposomes, cholesteryl hemisuccinate (CHEMS) provides superior membrane stabilization compared to cholesterol (CHOL). Differential scanning calorimetry (DSC) and calcein release assays both demonstrated that CHEMS was more effective than CHOL in increasing DPPC membrane stability [1]. Fourier transform infrared spectroscopy (FT-IR) revealed that CHEMS interacts with DPPC via both hydrogen bonding and electrostatic interactions, whereas CHOL only exhibits hydrogen bonding [1].

Membrane stabilization
Head-to-head
More effective than cholesterol (DSC/calcein release)
Supports saponin-containing liposome formulation selection.
Dual hydrogen bonding + electrostatic interaction reported.
Liposomal Drug Delivery Membrane Biophysics Differential Scanning Calorimetry

AChE Inhibition vs. α-Tocopheryl Hemisuccinate

Cholesteryl hemisuccinate (CS) is a potent inhibitor of acetylcholinesterase (AChE) in vitro, with an IC50 of 0.79 µM, making it approximately 2.2-fold more potent than α-tocopheryl hemisuccinate (TS), which has an IC50 of 1.73 µM [1]. Both are weak inhibitors of butyrylcholinesterase (BChE), with IC50 values of 168 µM and 100 µM, respectively [1].

AChE inhibition IC50
Head-to-head
0.79 µM
(2.2-fold vs. TS)
Supports AChE target-engagement and selectivity studies.
In vitro inhibition assay; comparator α-tocopheryl hemisuccinate 1.73 µM.
Neuropharmacology Enzyme Inhibition Drug Repurposing

Antiproliferative Activity: Intact Compound vs. Hydrolysis Products

The antiproliferative activity of cholesteryl hemisuccinate (CS) in murine leukemia cell lines (C1498 and L1210) is mediated by the intact compound, not by its hydrolysis products (cholesterol and succinate). Treatment with the tris salt of CS significantly inhibited tumor cell growth, whereas treatment with cholesterol plus tris succinate did not [1]. CS also stimulated normal bone marrow cell growth (CFU-GM) at concentrations >100 µM, while protecting them from doxorubicin-induced toxicity [1].

Antiproliferative mechanism
Head-to-head
Intact CS inhibits; cholesterol + succinate does not
Supports intact-ester structure-activity relationship profiling.
Murine leukemia C1498/L1210 cell models; hydrolysis products inactive.
Cancer Biology Antiproliferative Agents Leukemia Research

Translational Diffusion in Aqueous Aggregates vs. Cholesterol

Molecular dynamics simulations at 310 K reveal that cholesterol monomers exhibit higher translational diffusion than cholesteryl hemisuccinate (CHEMS) monomers in aqueous environments. Rotational diffusion is nearly identical for both compounds [1]. This indicates that CHEMS forms more stable, slower-diffusing aggregates, a property that may influence its behavior in drug delivery and membrane systems.

Translational diffusion
Head-to-head
Lower than cholesterol (MD simulation, 310 K)
Supports aggregate stability and diffusion-model interpretation.
Rotational diffusion nearly identical; specific coefficients in full text.
Molecular Dynamics Aggregation Kinetics Computational Chemistry

pH-Responsive Release from CHEMS-Gemcitabine Prodrug

A cholesteryl hemisuccinate-gemcitabine (CHSdFdC) prodrug self-assembles into nanoparticles (~200 nm) and exhibits highly controlled, enzyme-sensitive drug release. In simulated lysosomal conditions (pH 5.0 NaAc buffer with cathepsin B), ~80% of gemcitabine was released within 10 hours. In contrast, no drug release occurred in pH 7.4 PBS or pH 5.0 buffer without cathepsin B [1]. This demonstrates the unique utility of CHEMS as a building block for creating stimuli-responsive drug delivery systems.

Prodrug release
Class-level inference
~80% release in 10 h (pH 5.0 + cathepsin B)
Supports stimuli-responsive prodrug design context.
No release at pH 7.4 or without enzyme; enzyme-sensitive cleavable linker.
Prodrug Design Pancreatic Cancer Controlled Release

Cholesteryl Hemisuccinate: Validated Research Applications


Stabilizing Cholesterol-Sensitive Liposomal Formulations

Based on direct comparative evidence showing superior membrane stabilization over cholesterol in DPPC liposomes [4], CHEMS is the preferred choice for formulating liposomes containing cholesterol-dependent hemolytic saponins or other cholesterol-sensitive payloads. The dual hydrogen bonding and electrostatic interaction mechanism minimizes destabilizing interactions and reduces hemolytic activity.

AChE Inhibition for Neurological Disease Research

Given its potent AChE inhibition (IC50 = 0.79 µM) and superior potency compared to α-tocopheryl hemisuccinate [4], CHEMS is a valuable tool compound for in vitro studies investigating AChE-related pathways in Alzheimer's disease and organophosphate poisoning models. Its distinct IC50 provides a benchmark for comparative pharmacology.

Intact Hemisuccinate Antiproliferative Mechanisms

CHEMS is uniquely suited for research into the antiproliferative effects of intact hemisuccinate esters, as its activity is not attributable to hydrolysis products [4]. This makes it an essential reference compound for studies examining the structure-activity relationships of cholesterol derivatives in cancer cell models, particularly in leukemia.

Stimuli-Responsive Prodrug Nanoparticles for Drug Delivery

CHEMS serves as a critical functional building block for constructing pH- and enzyme-sensitive prodrug conjugates. Its incorporation into a gemcitabine prodrug enabled cathepsin B-triggered drug release specifically within the acidic, enzyme-rich environment of lysosomes, while remaining stable at physiological pH [4]. This application is ideal for targeted cancer therapy research.

Application
Selection Property
Validation Focus
Liposomal stabilization studies (cholesterol-sensitive payloads)
pH-sensitive bilayer stabilization via dual interactions
Leakage and hemolytic activity endpoints
AChE pathway inhibition studies
Acetylcholinesterase inhibition context
IC50 benchmarking and selectivity profiling
Antiproliferative mechanism studies
Intact-ester antiproliferative activity
Structure-activity relationship characterization
pH/Cathepsin B-responsive prodrug delivery research
Enzyme-cleavable hemisuccinate linker
Lysosomal release kinetics and nanoparticle stability

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